Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-34-27(31)19-13-11-18(12-14-19)23-21(15-28)26(29)35-24-20-9-5-6-10-22(20)30(36(32,33)25(23)24)16-17-7-3-2-4-8-17/h2-14,23H,16,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTQCGCJSIUWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound belongs to the class of benzothiazines , characterized by a fused benzene and thiazine ring structure. Its molecular formula is and it has a molecular weight of approximately 342.39 g/mol. The presence of various functional groups such as amino, cyano, and dioxido contributes to its unique biological properties.
- Antimicrobial Properties : Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Activity : Research indicates that this compound may have potential as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on a series of similar compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound at concentrations of 10 µM and above.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate belongs to a class of compounds known for their diverse pharmacological properties. The following sections detail its applications in drug development and biological research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those related to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. They often target specific enzymes or receptors involved in tumor growth and metastasis.
- Case Studies : A study demonstrated that analogs of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with significant inhibition of cell proliferation (Lihumis et al., 2020) .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary investigations indicate that derivatives of benzothiazole can exhibit activity against both Gram-positive and Gram-negative bacteria. This is critical in the context of rising antibiotic resistance.
- Research Findings : Specific studies have reported that related compounds demonstrate significant inhibitory effects on bacterial growth, suggesting that this compound may possess similar properties (Azzam et al., 2024) .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the benzothiazine moiety via nucleophilic substitution.
- Final esterification to yield the methyl benzoate derivative.
Structure Activity Relationship
Research into SAR has shown that modifications at specific positions on the benzothiazole ring can significantly influence biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution at the 6-position | Increased potency against cancer cell lines |
| Variations in the cyano group | Enhanced antimicrobial properties |
Future Directions and Research Opportunities
The ongoing research into this compound indicates promising avenues for future studies:
Clinical Trials
There is a need for clinical trials to evaluate the safety and efficacy of this compound in human subjects. Given its potential as an anticancer agent and antimicrobial agent, it could provide new treatment options.
Mechanistic Studies
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these pathways can aid in the design of more effective analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
